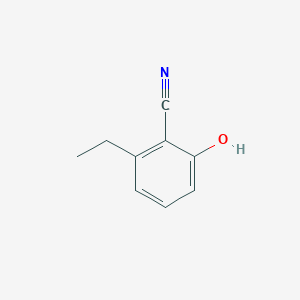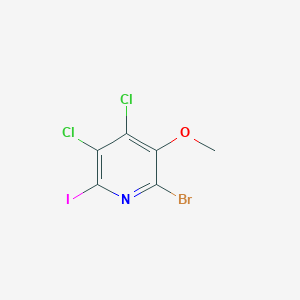![molecular formula C12H17BN2O2 B1375737 1-甲基-4-[(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)乙炔基]-1H-吡唑 CAS No. 1487353-22-9](/img/structure/B1375737.png)
1-甲基-4-[(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)乙炔基]-1H-吡唑
描述
1-Methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole (MTDP) is an organic compound derived from pyrazole. It is a versatile compound used in various scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. The synthesis of MTDP is relatively simple and efficient, making it a useful tool in the laboratory.
科学研究应用
合成和表征
合成和密度泛函理论 (DFT) 研究:Liao 等人 (2022) 的一项研究重点合成了一种相关化合物,4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1-(2,2,2-三氟乙基)-1H-吡唑,通过各种光谱和 X 射线衍射证实了其结构。DFT 计算与 X 射线衍射结果一致,强调了该化合物的结构见解 (Liao, X. Liu, Y.-Z. Wang, & Z. Zhou, 2022).
亲核取代反应和晶体学分析:Yang 等人 (2021) 通过亲核取代合成了 1-(2-溴苄基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑。该化合物的结构使用各种光谱技术和 X 射线衍射得到证实。DFT 研究进一步深入了解了分子结构和静电势 (Z. Yang, P.-Y. Huang, J. Chen, Y. Chen, T. Gao, H. Chai, & C.-S. Zhao, 2021).
中间体合成和生物活性
生物活性化合物中的中间体:Kong 等人 (2016) 报道了合成了一种与 1-甲基-4-[(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)乙炔基]-1H-吡唑相关的化合物,作为克唑替尼等生物活性化合物中的重要中间体。这突出了此类化合物在药物合成中的作用 (D. Kong, Y. Zhang, T. Xu, Y. Zhou, P. Zheng, & S. Xu, 2016).
抗病毒特性和 DHODH 抑制:Munier-Lehmann 等人 (2015) 探索了吡唑衍生物(包括 1-甲基-4-[(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)乙炔基]-1H-吡唑)的抗病毒特性。他们发现了一种抑制二氢乳清酸脱氢酶 (DHODH) 的衍生物,DHODH 是嘧啶生物合成途径中的关键酶,显示了其在抗病毒药物开发中的潜力 (H. Munier-Lehmann, M. Lucas-Hourani, S. Guillou, O. Helynck, G. Zanghi, A.-C. Noel, F. Tangy, P. Vidalain, & Y. Janin, 2015).
材料科学中的应用
- 聚合物合成中的发光特性:Cheon 等人 (2005) 使用 2,7-双(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-9,9-二辛基芴合成了共聚物,展示了其在创造具有特定发光特性的材料中的应用。这强调了该化合物在先进材料科学中的重要性 (C. Cheon, S.-H. Joo, K. Kim, J.‐Il Jin, H. Shin, & Y. R. Kim, 2005).
作用机制
Target of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that similar compounds participate in transesterification reactions .
Biochemical Pathways
Related compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and activin a signalling inhibitors .
Result of Action
It’s known that similar compounds have been used in the synthesis of biologically active compounds .
生化分析
Biochemical Properties
1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating the formation of enzyme-substrate complexes. The nature of these interactions often involves the formation of covalent bonds between the boron atom in the compound and the active sites of the enzymes .
Cellular Effects
The effects of 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain signaling pathways, leading to altered gene expression and metabolic changes within the cell . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole in laboratory settings are essential for understanding its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects . Studies have shown that the stability of this compound can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, which are critical for assessing its safety and efficacy.
Dosage Effects in Animal Models
The effects of 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage, altered metabolic processes, and potential organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The study of these pathways is essential for understanding the compound’s pharmacokinetics and potential metabolic liabilities.
Transport and Distribution
The transport and distribution of 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular localization is crucial for elucidating the molecular mechanisms underlying its effects.
属性
IUPAC Name |
1-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h8-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUABVIPTWGKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)
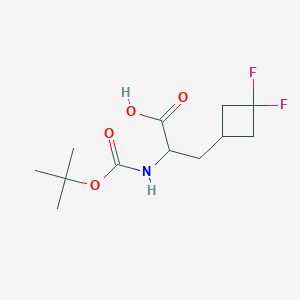
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)
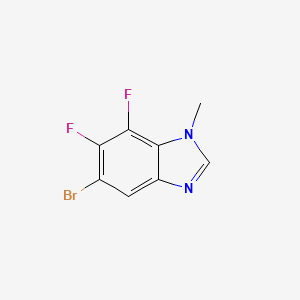
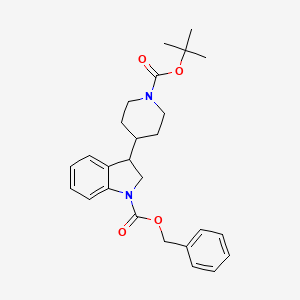


![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)
![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)
